3-(4-Chlorophenyl)-3-(2,2,2-trifluoroacetamido)propanoic acid is a chemical compound notable for its unique structural features and potential applications in pharmaceuticals. This compound is characterized by the presence of a chlorophenyl group and a trifluoroacetamido moiety, which contribute to its biological activity and utility in medicinal chemistry.
The compound is synthesized through various chemical methods, primarily involving the reaction of 3-(4-chlorophenyl)propanoic acid with trifluoroacetic anhydride or related reagents. It is often studied in the context of drug development, particularly for its role in synthesizing compounds with anticonvulsant properties.
This compound falls under the category of amino acids and derivatives, specifically as an amino acid analog due to the presence of the trifluoroacetamido group. Its molecular formula is C₁₃H₁₄ClF₃N₂O₂, and it has a molecular weight of approximately 295.72 g/mol.
The synthesis of 3-(4-Chlorophenyl)-3-(2,2,2-trifluoroacetamido)propanoic acid typically involves several steps:
The synthesis can be performed using various solvents such as dichloromethane or tetrahydrofuran, with catalysts like triethylamine often employed to enhance reaction efficiency. Yield percentages can vary but are typically high, around 80-95%, depending on the specific conditions used.
The molecular structure of 3-(4-Chlorophenyl)-3-(2,2,2-trifluoroacetamido)propanoic acid features:
The primary chemical reactions involving this compound include:
These reactions are typically monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography to assess purity and yield.
The mechanism of action for 3-(4-Chlorophenyl)-3-(2,2,2-trifluoroacetamido)propanoic acid primarily relates to its interaction with neurotransmitter systems in the central nervous system. It may modulate neurotransmitter release or receptor activity due to its structural similarity to natural amino acids.
Research indicates that compounds with similar structures can influence gamma-aminobutyric acid receptor activity, potentially leading to anticonvulsant effects observed in pharmacological studies.
3-(4-Chlorophenyl)-3-(2,2,2-trifluoroacetamido)propanoic acid has significant applications in:
This compound exemplifies the intersection of organic chemistry and pharmacology, highlighting its importance in drug discovery and development processes.
The compound 3-(4-Chlorophenyl)-3-(2,2,2-trifluoroacetamido)propanoic acid (CAS: 117291-25-5) features a propanoic acid backbone (β-alanine derivative) with two key substituents at the C3 position: a 4-chlorophenyl group and a 2,2,2-trifluoroacetamido moiety [1]. Its molecular formula is C₁₁H₉ClF₃NO₃, with a molecular weight of 295.64 g/mol [1]. The SMILES notation (OC(=O)CC(NC(=O)C(F)(F)F)C1=CC=C(Cl)C=C1
) explicitly confirms the connectivity: the propanoic acid’s C1 carboxyl group links to C2, which binds to C3. At C3, the 4-chlorophenyl ring (attached via C-C bond) and the nitrogen of the trifluoroacetamido group (-NC(=O)C(F)(F)F
) are attached [1] [2].
Key physicochemical properties include:
Table 1: Molecular Properties of 3-(4-Chlorophenyl)-3-(2,2,2-trifluoroacetamido)propanoic Acid
Property | Value | Source |
---|---|---|
CAS Registry Number | 117291-25-5 | [1] |
Molecular Formula | C₁₁H₉ClF₃NO₃ | [1] |
Molecular Weight (g/mol) | 295.64 | [1] |
Melting Point | 162–165°C | [2] |
Canonical SMILES | OC(=O)CC(NC(=O)C(F)(F)F)C1=CC=C(Cl)C=C1 | [1] |
InChI Key | VKCARISYMQSVEI-UHFFFAOYSA-N | [1] |
The C3 carbon atom is stereogenic due to its asymmetric bonding to four distinct groups: hydrogen, carboxyl-substituted ethyl chain, 4-chlorophenyl, and trifluoroacetamido moiety [3]. This chirality necessitates analysis of enantiomeric forms. The (S)-enantiomer (e.g., (3S)-3-(4-chloro-3-fluorophenyl)-3-(2,2,2-trifluoroacetamido)propanoic acid
, CID: BDVVAXIJDWTPBN-QMMMGPOBSA-N) is explicitly documented, confirmed by the chiral descriptor [C@@H]
in its SMILES notation (O=C(C[C@@H](C1C=CC(=C(C=1)F)Cl)NC(C(F)(F)F)=O)O
) [3].
Enantiopure synthesis is critical for applications requiring stereoselectivity (e.g., enzyme inhibition). The stereogenic center’s configuration affects:
Table 2: Stereochemistry of Chiral Derivatives
Compound | Chiral Descriptor | SMILES Notation | Source |
---|---|---|---|
(3S)-3-(4-Chloro-3-fluorophenyl)-3-(2,2,2-trifluoroacetamido)propanoic acid | (S) | O=C(CC@@HNC(C(F)(F)F)=O)O | [3] |
The primary synthesis involves sequential functionalization of a propanoic acid scaffold. Two validated approaches are:
Table 3: Synthetic Routes and Conditions
Method | Key Reagents/Conditions | Yield/Purity | Source |
---|---|---|---|
Direct Amidation | TFAA, DCM, 0–5°C | >95% | [1] |
Catalytic Hydrogenation | Pd/zeolite, H₂, 40°C, 1.5h | 98% (precursor) | [4] |
Enantioselective Synthesis | Chiral auxiliaries/catalysts | ≥95% ee | [3] |
Incorporating the trifluoroacetamido group (-NHCOCF₃
) faces two key hurdles:
Optimization strategies include:
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3